CID 53436428
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “CID 53436428” is a chemical entity listed in the PubChem database PubChem is a comprehensive resource for chemical information, providing details on the structure, properties, and biological activities of compounds
Métodos De Preparación
The preparation of CID 53436428 involves specific synthetic routes and reaction conditions. The synthetic methods typically include:
Synthetic Routes: The compound is synthesized through a series of chemical reactions involving the formation of specific bonds and functional groups. The exact synthetic route may vary depending on the desired purity and yield.
Reaction Conditions: The reactions are carried out under controlled conditions, including temperature, pressure, and the use of specific catalysts or reagents. These conditions are optimized to achieve the highest yield and purity of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using automated equipment and standardized protocols. The process is designed to be efficient and cost-effective, ensuring a consistent supply of the compound for various applications.
Análisis De Reacciones Químicas
CID 53436428 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using specific oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.
Substitution: Substitution reactions involve the replacement of one functional group with another, leading to the formation of new derivatives.
Common Reagents and Conditions: The reactions typically require specific reagents such as acids, bases, or catalysts, and are carried out under controlled conditions to ensure the desired outcome.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. These products may include various derivatives with different chemical and physical properties.
Aplicaciones Científicas De Investigación
CID 53436428 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: In biological research, this compound is used to study the effects of specific chemical compounds on biological systems, including cells and tissues.
Industry: In industrial applications, this compound is used in the production of various chemical products, including pharmaceuticals, agrochemicals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of CID 53436428 involves specific molecular targets and pathways. The compound interacts with specific proteins or enzymes, leading to changes in their activity and function. These interactions can result in various biological effects, including changes in cell signaling, metabolism, and gene expression. The exact mechanism of action depends on the specific structure and properties of the compound.
Comparación Con Compuestos Similares
CID 53436428 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or functional groups. The comparison can be based on various factors, including:
Chemical Structure: The structural similarities and differences between this compound and other compounds.
Chemical Properties: The physical and chemical properties, such as solubility, stability, and reactivity.
Biological Activity: The biological effects and mechanisms of action of the compounds.
Applications: The specific applications and uses of the compounds in various fields.
Conclusion
This compound is a unique chemical compound with specific properties and a wide range of applications in scientific research and industry. Its preparation involves specific synthetic routes and reaction conditions, and it undergoes various chemical reactions. The compound has significant potential in chemistry, biology, medicine, and industry, making it a valuable resource for scientific research and development.
Propiedades
Fórmula molecular |
C21H25O3Si |
---|---|
Peso molecular |
353.5 g/mol |
InChI |
InChI=1S/C21H25O3Si/c1-21(2,3)20(18-14-15-19(22)23-18)24-25(16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,18,20H,14-15H2,1-3H3 |
Clave InChI |
JGPJDJDSJUYUJC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(C1CCC(=O)O1)O[Si](C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.